molecular formula C50H54O5 B1671711 Etofenprox CAS No. 80844-07-1

Etofenprox

Cat. No. B1671711
CAS RN: 80844-07-1
M. Wt: 376.5 g/mol
InChI Key: MGYXXMWFVATCNJ-UHFFFAOYSA-N
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Description

Etofenprox is a synthetic pyrethroid insecticide used in agricultural production . It acts on the nervous system of insects by disrupting their neuron sodium channels . It is a contact-kill adulticide used to control a wide variety of insects including weevils, beetles, aphids, moths, whiteflies, thrips, borers, fleas, and more .


Synthesis Analysis

Etofenprox is synthesized using a “reverse connection approach” between the isopropyl group in Fenvalerate, and between two dimethyl groups in an Etofenprox analogue . The synthesis is achieved by accessible ring opening reactions of commercially available propylene oxides using 4-chlorobenzyl cyanide anion as the crucial step .


Molecular Structure Analysis

The structure of Etofenprox is confirmed by all spectra (IR, NMR, UV/VIS, and MS) . Its molecular formula is C25H28O3 .


Chemical Reactions Analysis

Etofenprox is a supercooled liquid (crystalline solid/viscous paste) and has an aromatic odor . It exhibits light stability and has a half-life of 49.1 days in anaerobe or 100 days in aerobe agricultural soil .


Physical And Chemical Properties Analysis

Etofenprox is a supercooled liquid (crystalline solid/viscous paste) and has an aromatic odor . The solubility of Etofenprox is in Methanol 49 g/L; in Ethanol 98 g/L; in Acetone 877 g/L; in Ethylacetate 837 g/L; in Hexane 667 g/L; in Heptane 621 g/L; in Xylene 856 g/L; in Toluene 862 g/L and 924 g/L in Dichloromethane, all at 20°C .

Scientific Research Applications

Malaria Control

Etofenprox has been studied for its effectiveness in controlling malaria transmission. A study conducted in Uttar Pradesh, India, investigated the impact of indoor residual spray with Vectron 20 WP (etofenprox) against Anopheles culicifacies, a malaria vector. The study found that spraying of etofenprox significantly reduced the density and proportion of parous An. culicifacies mosquitoes and led to a significant reduction in malaria cases in the sprayed village compared to the control village. This suggests that etofenprox can be effective in reducing malaria transmission through vector control (Sreehari et al., 2009).

Insecticide Resistance in Rice Pests

Research has explored the metabolic resistance of rice pests like Nilaparvata lugens (brown planthopper) to etofenprox. In a laboratory study, an etofenprox-resistant strain of N. lugens was developed, and the role of P450 monooxygenases in resistance was investigated. The study identified several P450 genes significantly up-regulated in the resistant strain, suggesting that metabolic resistance mechanisms play a crucial role in etofenprox resistance in N. lugens (Sun et al., 2017).

Synthetic Methods and Environmental Impact

A study reported a synthesis method for Etofenprox, highlighting its environmental friendliness. This study reflects the growing interest in developing eco-friendly pesticides and the importance of innovative synthesis methods in achieving these goals (Hoằng và cộng sự & Đào Văn, 2014).

Effects on Insect Fecundity

The influence of etofenprox on the fecundity of rice brown planthopper, Nilaparvata lugens, was investigated. The study found that etofenprox applied at sublethal concentrations did not stimulate an increase in fecundity, suggesting a minimal risk of pest resurgence through increased reproduction (Trisyono et al., 2017).

Etofenprox and Liver Tumor Promotion in Rats

A study on the liver tumor-promoting effect of etofenprox in rats showed that etofenprox can activate the constitutive active/androstane receptor (CAR) and enhance microsomal ROS production. This oxidative stress subsequently induces liver tumor-promoting effects byincreased cellular proliferation. The study indicates that etofenprox has liver tumor-promoting activity in rats and suggests a possible mechanism of action involving oxidative stress and cellular proliferation enhancement (Hojo et al., 2012).

Phytotoxicity in Soybean

Research has identified a novel trait associated with the phytotoxicity of etofenprox in soybean. Two Korean soybean cultivars showed leaf shape shrinkage damage after etofenprox application, and sensitivity to etofenprox was found to be managed by a single dominant gene. This study contributes to understanding the interaction between plants and chemicals, which is crucial for breeding new cultivars and developing pesticides (Kim et al., 2021).

Impact on Non-Target Invertebrates

A study evaluated the efficacy of etofenprox mist in controlling Aedes albopictus and its impact on non-target invertebrates. The study found that while etofenprox effectively reduced mosquito populations, it also had a significant impact on non-target invertebrates like pillbugs. This highlights the need for careful consideration of non-target effects when using insecticides for pest control (Kimura et al., 2018).

Toxicity to Aquatic Invertebrates

The toxicity of etofenprox to various life stages of the grass shrimp, Palaemonetes pugio, was assessed. The study provided new information on the sensitivity of estuarine invertebrates to etofenprox, which may be beneficial for the regulation and management of this pesticide in coastal areas (DeLorenzo & León, 2010).

Safety And Hazards

Etofenprox is harmful if swallowed and causes moderate eye irritation . Contact with eyes, skin, or clothing should be avoided. Repeated exposure to Etofenprox can cause skin irritation .

Future Directions

Etofenprox displays a lower level of resistance than permethrin against all stages of mosquitoes, except in a headless larval paralysis assay designed to minimize penetration factors . This suggests that Etofenprox could be a promising alternative for pest control where resistance to other pyrethroids is a problem .

properties

IUPAC Name

1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREQHYQNNWYQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032610
Record name Etofenprox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etofenprox

CAS RN

80844-07-1
Record name Ethofenprox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80844-07-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofenprox [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etofenprox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOFENPROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD7P9153C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,760
Citations
IC Hwang, TH Kim, SH Bang, KS Kim, HR Kwon… - 2011 - catalog.lib.kyushu-u.ac.jp
… etofenprox … etofenprox exhibited initial insecticidal effects, and thus the ENC2 type was modified to be prepared as an ENC2A formulation in which all the active ingredients of etofenprox …
Number of citations: 69 catalog.lib.kyushu-u.ac.jp
EY Lee, HH Noh, YS Park, KW Kang… - The Korean Journal …, 2009 - researchgate.net
TWO insecticides, commonly used for Chinese cabbage, etofenprox and methoxyfenozide, were subjected to a field residue trial to evaluate safeties of the residues at harvest. The …
Number of citations: 39 www.researchgate.net
H Sun, B Yang, Y Zhang, Z Liu - Pesticide biochemistry and physiology, 2017 - Elsevier
… importance of the selected P450s in etofenprox resistance. When CYP6FU1, … etofenprox susceptibility. We supposed that CYP6FU1 was the most important P450 member for etofenprox …
Number of citations: 37 www.sciencedirect.com
MC Boukouvala, NG Kavallieratos - Environmental Science and Pollution …, 2022 - Springer
Etofenprox is a broad spectrum pyrethroid insecticide with low toxicity to mammals, fishes, and honeybees. In the present study it was evaluated as grain protectant against Ephestia …
Number of citations: 9 link.springer.com
KW Hwang, WS Bang, HW Jo… - Journal of agricultural and …, 2015 - ACS Publications
… There are no publications on the dissipation of etofenprox in spring onion and residue … treatment of etofenprox with two different application rates and reduction of residual etofenprox on …
Number of citations: 24 pubs.acs.org
YA Trisyono, VEF Aryuwandari, T Rahayu… - Journal of Asia-Pacific …, 2017 - Elsevier
… and long term effects of etofenprox. Effect on adults was evaluated by exposing five pairs of gravid females on etofenprox treated and non treated rice plants. Etofenprox applied at the …
Number of citations: 13 www.sciencedirect.com
JM Kim, J Ha, KH Kim, T Lee, J Heo, J Jung… - Journal of pesticide …, 2021 - jstage.jst.go.jp
… etofenprox and that it had dosage effects. Through genetic analysis using three F2 populations, sensitivity to etofenprox … gene responsible for sensitivity to etofenprox, the results of this …
Number of citations: 2 www.jstage.jst.go.jp
E Watanabe, K Baba - Journal of Chromatography A, 2015 - Elsevier
This paper describes a highly sensitive analytical method using high-performance liquid chromatography and fluorescence detection (HPLC–FLD) capable of quantifying trace amounts …
Number of citations: 36 www.sciencedirect.com
AM Piccolomini, SR Whiten… - Journal of economic …, 2018 - academic.oup.com
… μg/bee for permethrin and etofenprox, and 0.0013–0.0075 μg/… LD 50 for permethrin and etofenprox, 0.057 and 0.051 μg/bee… and 0.015 μg/bee for etofenprox indicating that female M. …
Number of citations: 26 academic.oup.com
G Jia, C Bi, Q Wang, J Qiu, W Zhou, Z Zhou - Analytical and bioanalytical …, 2006 - Springer
… higher than that of DDT [1], Etofenprox may remain in the environment and in living bodies … Etofenprox in water. Water-quality standards in Japan recommend a safety limit for Etofenprox …
Number of citations: 31 link.springer.com

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